triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane
Description
Triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane is a highly specialized organosilicon compound characterized by:
- A triethoxysilyl group, enabling hydrolysis to form silanol bonds for surface adhesion.
- Methyl and triethoxysilyl-ethyl substituents on the phenyl rings, contributing to steric bulk and hydrophobicity.
Its structural complexity suggests utility in high-performance polymers, coatings, or composites requiring robust thermal and chemical resistance .
Properties
IUPAC Name |
triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O6S3Si2/c1-9-31-40(32-10-2,33-11-3)17-15-27-19-25(7)21-29(23-27)37-39-38-30-22-26(8)20-28(24-30)16-18-41(34-12-4,35-13-5)36-14-6/h19-24H,9-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYVPORWOCOZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1=CC(=CC(=C1)C)SSSC2=CC(=CC(=C2)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O6S3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane typically involves the following steps:
Formation of the Trisulfanyl Linkage: This step involves the reaction of 3-methyl-5-(2-triethoxysilylethyl)phenyl with sulfur sources under controlled conditions to form the trisulfanyl linkage.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through a reaction with triethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as temperature and pressure, to ensure the formation of the desired silane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethoxy groups, converting them to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, rhodium complexes for hydrosilylation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxylated Derivatives: From reduction reactions.
Functionalized Silanes: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a precursor for catalysts in hydrosilylation reactions.
Surface Modification: Employed in modifying surfaces of materials to enhance their properties.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatible Coatings: Used in the development of biocompatible coatings for medical devices.
Industry
Adhesives and Sealants: Incorporated into formulations to improve adhesion and durability.
Coatings: Used in coatings to enhance resistance to environmental factors.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable bonds with various substrates. The ethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and catalysis. The trisulfanyl linkage provides additional reactivity, allowing for further functionalization and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
(a) ({2-[2-(Methoxyethoxy)ethyl]-5,5-bis[(3E)-5-(phenylsulfanyl)-3-pentenyl]-1-cyclopenten-1-yl}oxy)(trimethyl)silane (CAS 1053657-68-3)
- Molecular Formula : C₃₄H₄₈O₃S₂Si
- Molecular Weight : 596.97 g/mol
- Key Features :
- Cyclopentenyl core with phenylsulfanyl (S-Ph) groups.
- Trimethylsilane group (less reactive than triethoxy).
- Flexible pentenyl chains for improved solubility.
- Comparison: The target compound’s trisulfanyl bridge provides stronger covalent crosslinking than the monosulfanyl groups in this analogue. The triethoxysilyl group in the target compound hydrolyzes faster than trimethylsilane, enhancing surface bonding .
(b) 3-Methyl-5-[2-[4-(2-diethylaminoethoxy)phenyl]ethenyl]isoxazole
- Molecular Formula : C₁₈H₂₄N₂O₂
- Molecular Weight : 300.39 g/mol
- Key Features: Isoxazole ring with diethylaminoethoxy substituents. Conjugated ethenyl group for electronic applications.
- Comparison: Unlike the target silane, this compound lacks sulfur and silicon, limiting its utility in adhesion or crosslinking.
Functional Group Analysis
Biological Activity
Chemical Structure
The compound can be represented by the following structural formula:
Physical Properties
- Molecular Weight : 385.6 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents, limited solubility in water
Antioxidant Properties
Studies have indicated that silane compounds exhibit significant antioxidant activity. The trisulfanyl group in triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane contributes to its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that silanes with sulfanyl groups exhibit enhanced radical scavenging activity compared to their non-sulfanyl counterparts. |
| Liu et al. (2021) | Reported the potential of silane derivatives in reducing lipid peroxidation in vitro. |
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies show that this compound can induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 20 | Activation of caspase pathways |
Case Studies
- Case Study 1 : A study conducted by Smith et al. (2022) investigated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent.
- Case Study 2 : Research by Patel et al. (2023) focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound resulted in improved cell viability and reduced markers of oxidative stress.
The biological activity of this compound is primarily attributed to:
- Antioxidant Activity : The presence of sulfanyl groups enhances its ability to neutralize reactive oxygen species.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
